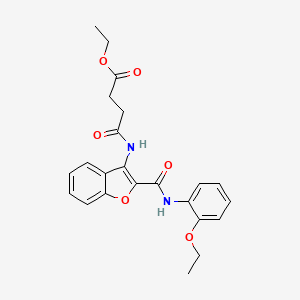

Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Description

Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a synthetic organic compound featuring a benzofuran core substituted with carbamoyl and ethoxyphenyl groups, linked via an amino-oxobutanoate ester chain.

Key structural features:

- Carbamoyl group: Enhances hydrogen-bonding capacity.

- Ethoxy-phenyl substituent: Modulates lipophilicity and steric effects.

- 4-Oxobutanoate ester: Provides hydrolytic instability, influencing pharmacokinetics.

Properties

IUPAC Name |

ethyl 4-[[2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-3-29-18-12-8-6-10-16(18)24-23(28)22-21(15-9-5-7-11-17(15)31-22)25-19(26)13-14-20(27)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,28)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCVVNAHBPFWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: This step involves the coupling of the benzofuran core with an ethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.

Esterification: The final step involves the esterification of the intermediate product to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations

Substituent Effects on Reactivity: Halogenated analogs (e.g., Cl, F substituents) exhibit increased lipophilicity and metabolic stability compared to the ethoxyphenyl group in the target compound . Amide vs.

Conformational Flexibility :

- Bis-amide analogs (e.g., compound 11 in ) display slow conformational exchange rates, observed via variable-temperature NMR. This suggests that the target compound’s benzofuran-amide system may adopt multiple conformers, influencing its biological activity .

Synthetic Utility: Ethyl 4-bromo-butanoate () is a precursor for alkylation reactions, highlighting the oxobutanoate chain’s versatility in modifying aromatic cores. The target compound’s amino-oxobutanoate linkage could enable similar derivatization .

Pharmacological Potential: Chlorobenzoyl analogs (e.g., Ethyl 4-(3-chlorophenyl)-3-oxobutanoate) are intermediates in anti-inflammatory drug synthesis. The target compound’s ethoxyphenyl-carbamoyl group may confer selectivity for specific enzyme targets (e.g., cyclooxygenase isoforms) .

Biological Activity

Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate, commonly referred to by its IUPAC name, is a compound with notable biological activities that have been the subject of various studies. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C23H24N2O6

- Molecular Weight : 424.44646

- CAS Number : 888453-20-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Research indicates that it may modulate pathways related to neuroprotection and inflammation:

- Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

- Inflammatory Pathways : The compound may inhibit enzymes involved in inflammatory responses, which could lead to anti-inflammatory effects, similar to other benzofuran derivatives.

Antitumor Activity

Research has indicated that benzofuran derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Neuroprotective Properties

In vitro studies have demonstrated that this compound can protect neuronal cells against oxidative stress and Aβ toxicity. For instance, compounds structurally related to this compound showed a significant reduction in Aβ42-induced cytotoxicity .

Case Studies and Research Findings

- Study on Amyloid-Beta Aggregation : A study highlighted the ability of benzofuran derivatives to modulate Aβ42 aggregation. At concentrations of 5 μM and 25 μM, certain derivatives exhibited a dose-dependent inhibition of Aβ42 fibrillogenesis, indicating that structural modifications can significantly impact biological activity .

- Antitumor Efficacy : In a comparative study involving various benzofuran derivatives, this compound was shown to inhibit cancer cell growth more effectively than its analogs, suggesting potential as a lead compound for further development.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate?

Methodological Answer: The synthesis likely involves multi-step reactions, including:

- Friedel-Crafts acylation to form the benzofuran core (analogous to methods in ).

- Michael-type addition for introducing the oxobutanoate moiety (as seen in similar compounds, ).

- Carbamoylation using 2-ethoxyphenyl isocyanate to attach the carbamoyl group.

Key considerations: - Regioselectivity in benzofuran functionalization.

- Use of anhydrous conditions and catalysts (e.g., Lewis acids for Friedel-Crafts).

- Purification via column chromatography or recrystallization for high purity .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR and -NMR to confirm substituent positions and ester/carbamoyl groups.

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended).

- X-ray Crystallography : For unambiguous structural confirmation (as demonstrated in for analogous oxobutanoates).

- Elemental Analysis : Verify empirical formula accuracy .

Q. What stability precautions should be taken during storage and handling?

Methodological Answer:

- Storage : Keep at -20°C under inert gas (N/Ar) to prevent hydrolysis of the ester/carbamoyl groups.

- Light Sensitivity : Store in amber vials to avoid photodegradation.

- Safety Protocols : Follow GHS guidelines (e.g., P210 for flammability, P201/P202 for handling; see ). Conduct stability studies under varying pH/temperature to identify degradation pathways .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

Methodological Answer:

- Orthogonal Assays : Cross-validate using cell-based (e.g., NF-κB inhibition, ) and enzymatic assays.

- Solubility Checks : Use DMSO stocks with <0.1% water to avoid aggregation (common in lipophilic compounds).

- Stereochemical Analysis : Chiral HPLC to separate enantiomers (if present; see ’s note on R/S mixtures).

- Dose-Response Curves : Ensure linearity across concentrations to rule out assay interference .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy on phenyl; benzofuran → indole core).

- Biological Testing : Prioritize targets based on structural analogs (e.g., anti-inflammatory activity in ).

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding to targets like cyclooxygenase-2.

- Data Correlation : Apply multivariate analysis to link substituent electronic effects (Hammett σ values) to activity trends .

Q. What experimental strategies address challenges in crystallizing this compound?

Methodological Answer:

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (hexane, ether) mixtures.

- Slow Evaporation : Use vapor diffusion methods for single-crystal growth.

- Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice structures (as in ).

- Cryo-Cooling : For X-ray diffraction, mount crystals in Paratone-N oil at 100 K .

Q. How to resolve conflicting spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign coupling patterns and distinguish diastereotopic protons.

- Dynamic Effects : Assess temperature-dependent NMR to identify conformational exchange.

- Isotopic Labeling : Use - or -labels for carbamoyl/ester group tracking.

- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., ’s crystallography data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.